molecular formula C13H20ClFN2 B7897033 C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride

C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride

Cat. No.: B7897033
M. Wt: 258.76 g/mol
InChI Key: XIFDDMXSHWCOIU-UHFFFAOYSA-N
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Description

C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorobenzyl group and a methylamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

The synthesis of C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride typically involves multiple steps. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the 4-Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with the piperidine ring.

    Addition of the Methylamine Group:

    Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperidine ring or the removal of the fluorobenzyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and the fluorobenzyl group play crucial roles in binding to receptors or enzymes, modulating their activity. The methylamine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride can be compared with other similar compounds, such as:

    C-[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methylamine hydrochloride: This compound has a similar structure but with a different substitution pattern on the piperidine ring, leading to variations in its chemical and biological properties.

    1-(4-Fluoro-benzyl)-piperazine hydrochloride: This compound contains a piperazine ring instead of a piperidine ring, resulting in different reactivity and applications.

    Cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine: This fentanyl homolog has a different core structure but shares the fluorobenzyl group, highlighting the importance of this functional group in modulating activity.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16;/h3-6,12H,1-2,7-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFDDMXSHWCOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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